Farnesyl diphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Farnesyl diphosphate (Farnesyl pyrophosphate, FPP) is a crucial molecule in biochemistry. It acts as a starting point, or precursor, for the synthesis of a vast array of complex molecules essential for life []. These molecules belong to a class called isoprenoids, which encompass a wide variety of structures with important functions in organisms []. Scientific research on FPP focuses on understanding its role in various biological processes and exploring its potential applications.

FPP in Isoprenoid Biosynthesis

Farnesyl diphosphate is formed through the mevalonate pathway, a series of enzymatic reactions that convert acetyl-CoA, a fundamental cellular fuel molecule, into FPP []. From FPP, enzymes can then orchestrate further modifications and condensations to create a staggering diversity of isoprenoid structures. Some prominent examples of FPP-derived isoprenoids include:

- Sterols: Cholesterol, a vital component of animal cell membranes, is synthesized from FPP [].

- Sesquiterpenes: These fragrant molecules found in many plants and insects are derived from FPP [].

- Dolichols: These lipids play a role in protein glycosylation, a process crucial for protein function, and are synthesized from FPP [].

Research in this area aims to elucidate the intricate enzymatic steps involved in FPP conversion to specific isoprenoids. This knowledge can provide insights into cellular metabolism and regulation.

FPP and Protein Function

Beyond its role as a precursor for isoprenoid biosynthesis, FPP can also directly modify proteins through a process called prenylation. In prenylation, a FPP molecule is attached to a specific cysteine amino acid within a protein []. This modification can affect protein-protein interactions, localization within the cell, and overall function [].

Farnesyl diphosphate, also known as farnesyl pyrophosphate, is a key intermediate in the biosynthesis of terpenes and terpenoids, including sterols and carotenoids. Its chemical formula is , and it has a molecular weight of approximately 382.33 g/mol. Farnesyl diphosphate is synthesized through the action of farnesyl diphosphate synthase, which catalyzes the sequential condensation of dimethylallyl diphosphate with two units of isopentenyl diphosphate to yield this compound .

Farnesyl diphosphate is produced via two main reactions:

- Condensation with Dimethylallyl Diphosphate: The first reaction involves the head-to-tail condensation of dimethylallyl diphosphate (C5) with isopentenyl diphosphate (C5) to form geranyl diphosphate (C10).

- Condensation with Geranyl Diphosphate: The second reaction involves the addition of another isopentenyl diphosphate molecule to geranyl diphosphate, resulting in farnesyl diphosphate (C15) .

These reactions are critical for the formation of various biologically important molecules, including squalene and sterols.

Farnesyl diphosphate plays several essential roles in biological systems:

- Precursor for Squalene: It serves as a substrate for squalene synthase, which catalyzes the formation of squalene, a precursor for cholesterol and other sterols .

- Protein Modification: Farnesyl diphosphate is involved in protein farnesylation and geranylgeranylation, processes that modify proteins to facilitate their proper localization and function within cells .

- Regulatory Functions: It acts as a selective agonist for certain receptors like TRPV3, influencing various physiological processes .

Farnesyl diphosphate can be synthesized through several methods:

- Biosynthetic Pathway: The natural biosynthesis occurs in organisms via the mevalonate pathway or the non-mevalonate pathway. In this pathway, farnesyl diphosphate synthase catalyzes the condensation reactions mentioned earlier .

- Chemical Synthesis: Laboratory synthesis methods involve various organic chemistry techniques to create farnesyl diphosphate analogs or derivatives for research purposes .

Farnesyl diphosphate has various applications:

- Pharmaceuticals: It is studied for its role in drug development targeting diseases related to cholesterol metabolism and cancer.

- Biotechnology: Used in metabolic engineering to produce terpenoids and other valuable natural products.

- Research: Serves as a model compound in studies related to enzyme mechanisms and metabolic pathways .

Research has focused on the interactions of farnesyl diphosphate with enzymes involved in its metabolism. For instance, studies have shown that bisphosphonates can inhibit the activity of farnesyl diphosphate synthase, affecting downstream metabolic pathways related to bone health . Additionally, interaction studies with various substrates have revealed insights into enzyme specificity and catalytic mechanisms.

Farnesyl diphosphate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Geranyl Diphosphate | C10 Intermediate | Precursor to farnesyl diphosphate |

| Dimethylallyl Diphosphate | C5 Intermediate | Initial substrate in the synthesis of farnesyl |

| Squalene | C30 Hydrocarbon | End product derived from farnesyl diphosphate |

| Dolichol | Polyisoprenoid | Involved in protein glycosylation |

Farnesyl diphosphate is unique due to its specific role as a precursor for both squalene and sterols while also being involved in protein modification processes. Its distinct structure allows it to participate in diverse biochemical pathways that are crucial for cellular function and metabolism.

Structural Characterization and Molecular Properties

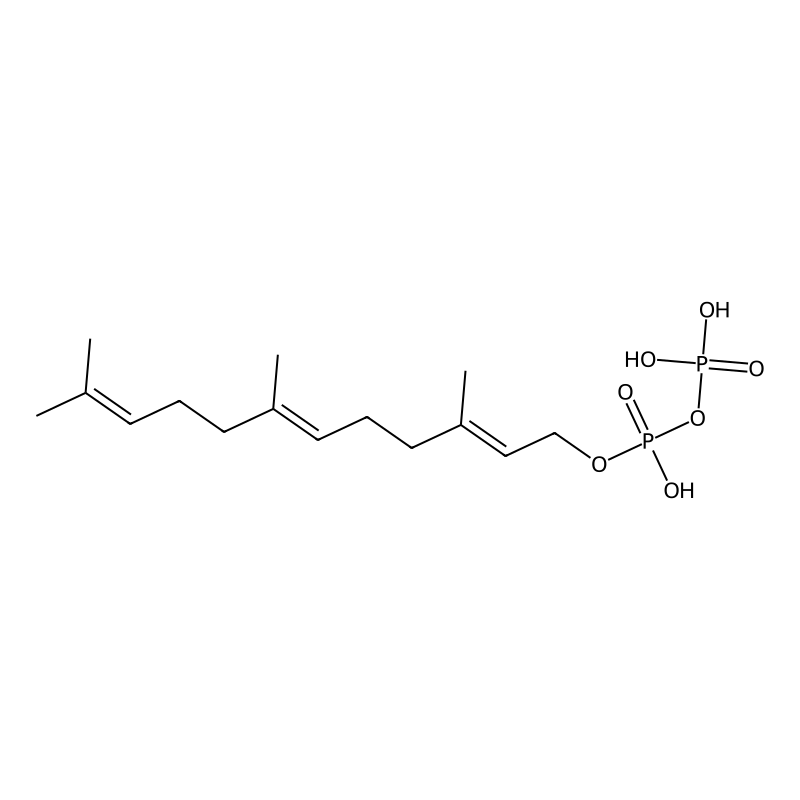

Farnesyl diphosphate, systematically named as phosphono ((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl) hydrogen phosphate, exhibits the molecular formula C15H28O7P2 with a molecular weight of 382.33 grams per mole. The compound exists predominantly as the trans,trans-stereoisomer, specifically the 2-trans,6-trans-farnesyl diphosphate configuration, which represents the most thermodynamically stable and biologically active form. This stereochemical specificity is crucial for the molecule's biological function, as the spatial arrangement of the double bonds determines substrate specificity in subsequent enzymatic reactions.

The structural architecture of farnesyl diphosphate consists of a linear isoprenoid chain featuring three isoprene units connected in a head-to-tail fashion. The molecule contains three carbon-carbon double bonds located at positions 2, 6, and 10, each maintaining the E-configuration in the predominant biological form. The terminal phosphate groups exist as diphosphate moieties, conferring negative charges that facilitate enzyme binding and substrate recognition through coordination with divalent metal ions, particularly magnesium.

The chemical stability of farnesyl diphosphate in biological systems is maintained through its diphosphate moiety, which provides resistance to non-specific phosphatases while remaining accessible to specific enzymatic processes. The molecule demonstrates significant stability in aqueous solutions when stored under appropriate conditions, though the diphosphate bonds remain susceptible to hydrolysis under alkaline conditions or in the presence of specific phosphatases. The linear arrangement of the carbon skeleton allows for conformational flexibility that is essential for binding to various enzymes and for the subsequent cyclization reactions that generate diverse sesquiterpene products.

Biosynthetic Pathways in Prokaryotic and Eukaryotic Systems

The biosynthesis of farnesyl diphosphate occurs through two evolutionarily distinct metabolic pathways that converge on identical products but utilize fundamentally different biochemical strategies. In eukaryotic organisms, including mammals, fungi, and plants, farnesyl diphosphate is synthesized via the mevalonate pathway, which operates primarily in the cytosol. This pathway initiates with the condensation of two acetyl-coenzyme A molecules and proceeds through a series of six enzymatic steps culminating in the production of isopentenyl diphosphate and dimethylallyl diphosphate.

The mevalonate pathway demonstrates remarkable conservation across eukaryotic species, beginning with the formation of acetoacetyl-coenzyme A through the action of acetyl-coenzyme A acetyltransferase. Subsequently, 3-hydroxy-3-methylglutaryl-coenzyme A synthase catalyzes the condensation of acetoacetyl-coenzyme A with another acetyl-coenzyme A molecule to form 3-hydroxy-3-methylglutaryl-coenzyme A. The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase then reduces this intermediate to mevalonate, which undergoes sequential phosphorylation and decarboxylation to yield the final isoprene precursors.

In contrast, prokaryotic organisms, particularly bacteria, green algae, and plant chloroplasts, utilize the methylerythritol phosphate pathway for farnesyl diphosphate biosynthesis. This pathway represents a more recent evolutionary innovation, initiating with the thiamine diphosphate-dependent condensation of D-glyceraldehyde 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate. The pathway proceeds through seven distinct enzymatic steps, each catalyzed by specific enzymes designated as IspC through IspH, ultimately generating both isopentenyl diphosphate and dimethylallyl diphosphate as terminal products.

| Pathway Component | Mevalonate Pathway (Eukaryotes) | Methylerythritol Phosphate Pathway (Prokaryotes) |

|---|---|---|

| Initial Substrates | Acetyl-CoA (2 molecules) | D-glyceraldehyde 3-phosphate + Pyruvate |

| Number of Steps | 6 enzymatic reactions | 7 enzymatic reactions |

| Cellular Location | Cytosol | Plastids/Bacterial cytoplasm |

| Key Regulatory Enzyme | HMG-CoA reductase | DXP reductoisomerase (IspC) |

| Metal Cofactor Requirement | None for early steps | Iron-sulfur clusters in terminal steps |

| Energy Requirements | 3 ATP + 2 NADPH | 2 ATP + 2 NADPH + CTP |

The methylerythritol phosphate pathway exhibits unique biochemical features, particularly in its terminal enzymatic steps catalyzed by IspG and IspH, both of which contain iron-sulfur clusters essential for catalytic activity. These iron-sulfur cluster enzymes demonstrate sensitivity to oxidative stress conditions, leading to the accumulation of pathway intermediates, particularly methylerythritol cyclodiphosphate, which functions as a signaling molecule during stress responses. This pathway's dependence on iron-sulfur chemistry represents a fundamental difference from the mevalonate pathway and provides potential targets for antimicrobial drug development.

Isoprenoid Precursor Integration in Farnesyl Diphosphate Synthesis

The final assembly of farnesyl diphosphate from its isoprenoid precursors represents a precisely orchestrated series of condensation reactions catalyzed by farnesyl diphosphate synthase, a member of the trans-prenyltransferase enzyme family. This enzyme catalyzes two sequential head-to-tail condensation reactions, first combining dimethylallyl diphosphate with isopentenyl diphosphate to form geranyl diphosphate, followed by the condensation of geranyl diphosphate with a second molecule of isopentenyl diphosphate to yield farnesyl diphosphate.

The enzymatic mechanism of farnesyl diphosphate synthase involves substrate binding in a specific ordered sequence, with the allylic substrate (dimethylallyl diphosphate or geranyl diphosphate) binding first to induce conformational changes that create the binding site for isopentenyl diphosphate. The enzyme's active site contains two highly conserved aspartate-rich motifs, designated as the First Aspartate Rich Motif and Second Aspartate Rich Motif, which coordinate substrate binding through interactions with magnesium ions. These motifs exhibit the consensus sequences DDXX(XX)D and DDXXD respectively, and their spatial arrangement creates a binding pocket that accommodates the growing isoprenoid chain.

The condensation mechanism proceeds through the formation of a carbocationic intermediate generated by the ionization of the allylic substrate's diphosphate group. This carbocation then attacks the double bond of isopentenyl diphosphate, forming a new carbon-carbon bond while simultaneously eliminating the diphosphate group. The reaction concludes with proton abstraction to establish the characteristic trans-double bond configuration in the elongated product. This mechanism ensures high stereoselectivity for the production of trans-configured products, though small amounts of cis-isomers are occasionally formed as side products.

| Reaction Step | Substrate | Product | Enzyme Cofactor | Stereochemical Outcome |

|---|---|---|---|---|

| First Condensation | DMAPP + IPP | Geranyl diphosphate (C10) | Mg2+ (3 ions) | Trans double bond formation |

| Second Condensation | GPP + IPP | Farnesyl diphosphate (C15) | Mg2+ (3 ions) | Trans double bond formation |

| Side Reactions | DMAPP + IPP | Neryl diphosphate (C10) | Mg2+ (3 ions) | Cis double bond formation |

| Side Reactions | GPP + IPP | (Z,E)-Farnesyl diphosphate | Mg2+ (3 ions) | Mixed stereochemistry |

The substrate specificity of farnesyl diphosphate synthase is determined by structural elements within the enzyme's active site, particularly amino acid residues that line the hydrophobic pocket accommodating the growing isoprenoid chain. Phenylalanine residues located upstream of the First Aspartate Rich Motif play crucial roles in determining chain length specificity, with their spatial arrangement creating steric constraints that prevent excessive chain elongation beyond the fifteen-carbon farnesyl diphosphate product. Mutagenesis studies have demonstrated that modification of these residues can alter product specificity, enabling the synthesis of longer chain isoprenoids such as geranylgeranyl diphosphate.

The integration of isoprenoid precursors in farnesyl diphosphate synthesis is subject to sophisticated regulatory mechanisms that coordinate pathway flux with cellular demands for downstream metabolites. The enzyme demonstrates allosteric regulation in response to product accumulation, with farnesyl diphosphate and other downstream metabolites providing feedback inhibition to prevent excessive synthesis. Additionally, the availability of precursor molecules isopentenyl diphosphate and dimethylallyl diphosphate is tightly controlled through regulation of the upstream biosynthetic pathways, ensuring balanced production of farnesyl diphosphate relative to cellular metabolic requirements.

Farnesyl diphosphate synthase exists as a homodimer, with each monomer containing an active site that opens outward from the top of the dimer structure [8]. The enzyme exhibits a characteristic fold composed entirely of alpha-helices joined by connecting loops, representing a novel structural motif in enzymology [24]. Each monomer consists of a ten-helix bundle with four additional helices running perpendicular to this bundle, creating a compact and functionally efficient three-dimensional architecture [8] [16].

The active site of farnesyl diphosphate synthase is formed at the top of the alpha-helical bundle and contains two distinct substrate binding pockets: an allylic site (S1) where dimethylallyl diphosphate and geranyl diphosphate bind, and a homoallylic site (S2) where isopentenyl diphosphate binds [8] [19]. These binding sites are part of a cavity that plays a crucial role in the catalytic function of the enzyme [8]. The spatial arrangement of these sites facilitates the sequential condensation reactions that produce farnesyl diphosphate [5].

A defining structural feature of farnesyl diphosphate synthase is the presence of two highly conserved aspartate-rich motifs known as the first aspartate-rich motif and the second aspartate-rich motif [8] [12]. These motifs have consensus sequences of DDXX(XX)D and DDXXD, respectively, and are positioned on opposite sides of the active site cavity facing each other [8]. These aspartate clusters coordinate magnesium ions that are essential for substrate binding and catalysis [9] [11].

The active site dynamics of farnesyl diphosphate synthase involve significant conformational changes during the catalytic cycle [2] [3]. Upon binding of an allylic substrate (dimethylallyl diphosphate or geranyl diphosphate), the enzyme undergoes an open-to-closed conformational transition that reshapes the active site cleft and fully forms the isopentenyl diphosphate binding site [3]. This conformational change is critical for proper substrate alignment and subsequent catalysis [2] [19].

The binding of isopentenyl diphosphate induces additional conformational changes in the enzyme, including the ordering of a four-amino-acid C-terminal tail that completely seals the active site cavity [3]. This dynamic process creates an enclosed environment that is optimal for the condensation reaction to occur [2] [3]. The conformational flexibility of farnesyl diphosphate synthase is thus integral to its catalytic function, allowing for precise substrate positioning and product formation [19].

| Structural Feature | Description | Function |

|---|---|---|

| Overall Structure | Homodimer of alpha-helical subunits | Provides structural framework for catalysis [8] [24] |

| Active Site | Cavity at top of helical bundle | Contains substrate binding sites and catalytic residues [8] [19] |

| First Aspartate-Rich Motif | DDXX(XX)D sequence | Coordinates Mg²⁺ ions for substrate binding [8] [12] |

| Second Aspartate-Rich Motif | DDXXD sequence | Coordinates Mg²⁺ ions for substrate binding [8] [12] |

| Substrate Binding Sites | S1 (allylic) and S2 (homoallylic) | Bind substrates in proper orientation for catalysis [8] [19] |

| C-terminal Region | Mobile segment | Seals active site during catalysis [3] [19] |

The active site dynamics also involve the movement of specific amino acid residues that regulate substrate access and product release [11] [19]. For example, residues such as arginine 90 have been shown to control the opening and closing of the S1 binding site, which is critical for substrate binding and product release [25]. Additionally, the movement of residues like threonine 201 and tyrosine 204 plays important roles in substrate binding and catalysis [11].

Catalytic Mechanisms: Substrate Binding and Condensation Reactions

Farnesyl diphosphate synthase catalyzes the sequential condensation of dimethylallyl diphosphate with two molecules of isopentenyl diphosphate to form farnesyl diphosphate [5] [14]. This process occurs through two consecutive head-to-tail condensation reactions: first, dimethylallyl diphosphate (C5) condenses with isopentenyl diphosphate (C5) to form geranyl diphosphate (C10), and then geranyl diphosphate condenses with another molecule of isopentenyl diphosphate to produce farnesyl diphosphate (C15) [5] [14].

The catalytic mechanism begins with the binding of an allylic substrate (dimethylallyl diphosphate or geranyl diphosphate) to the S1 site of the enzyme [3] [5]. This binding is mediated by three magnesium ions that coordinate the pyrophosphate group of the substrate with the aspartate-rich motifs of the enzyme [3] [7]. The binding of the allylic substrate triggers a conformational change in the enzyme that creates the binding site for isopentenyl diphosphate [3].

Isopentenyl diphosphate then binds to the S2 site, primarily through direct interactions between its pyrophosphate head and surrounding protein residues [3] [14]. This binding induces another conformational change that completely seals the active site cavity [3]. The proper positioning of both substrates is critical for the subsequent condensation reaction [14].

During catalysis, the pyrophosphate group of the allylic substrate dissociates, generating a carbocation intermediate [3] [4]. This carbocation then attacks the double bond of isopentenyl diphosphate at the C4 position, forming a new carbon-carbon bond [4] [22]. The reaction is completed by proton abstraction from the newly formed intermediate by the pyrophosphate leaving group, which introduces a new double bond in the condensed product [3] [4].

The catalytic mechanism involves several key amino acid residues [11] [12]. Aspartate residues in the conserved motifs coordinate magnesium ions that stabilize the pyrophosphate groups of the substrates [12]. Threonine 201 and tyrosine 204 have been shown to play important roles in substrate binding and catalysis [11]. Additionally, histidine residues may be involved in stabilizing carbocation intermediates during the reaction [22].

| Catalytic Step | Molecular Events | Key Residues Involved |

|---|---|---|

| Allylic Substrate Binding | Coordination of pyrophosphate group by Mg²⁺ ions | Aspartate residues in conserved motifs [3] [12] |

| Isopentenyl Diphosphate Binding | Direct interactions with protein residues | Arginine and lysine residues [3] [12] |

| Carbocation Formation | Dissociation of pyrophosphate group | Aspartate residues, histidine residues [4] [22] |

| Carbon-Carbon Bond Formation | Attack of carbocation on double bond | Positioning by active site residues [4] [14] |

| Proton Abstraction | Formation of new double bond | Pyrophosphate group, aspartate residues [3] [4] |

The condensation reaction in farnesyl diphosphate synthase is highly stereoselective, predominantly producing E-isomers (trans configuration) of the double bonds [14]. However, small amounts of Z-isomers (cis configuration) may also be formed, suggesting that the enzyme must balance stereoselectivity with other catalytic requirements [14].

After the first condensation reaction, the resulting geranyl diphosphate can either be released from the enzyme or can swing from the product site to the allylic substrate site without leaving the enzyme [2]. This repositioning allows for the second condensation reaction with another molecule of isopentenyl diphosphate to form farnesyl diphosphate [2]. The ability of the intermediate product to reposition within the active site without being released increases the efficiency of the overall reaction [2] [14].

Allosteric Regulation by FPP and Feedback Inhibition

Farnesyl diphosphate synthase is subject to sophisticated regulatory mechanisms, including allosteric regulation by its own product, farnesyl diphosphate [3] [6]. Recent research has identified a druggable pocket near the enzyme's active site that serves as an allosteric binding site for farnesyl diphosphate [3] [6]. This discovery has revealed a previously unknown layer of regulation in the mevalonate pathway [3].

Farnesyl diphosphate can bind to this allosteric pocket with a dissociation constant (Kd) of 5-6 μM, which is within a catalytically relevant range [3] [6]. When farnesyl diphosphate binds to this site, it locks the enzyme in an inactive state, effectively inhibiting its activity [6]. This binding represents a classic example of product-mediated feedback inhibition, where the end product of an enzymatic reaction regulates the activity of the enzyme that produces it [3] [6].

The allosteric binding site is distinct from the active site where catalysis occurs [3] [20]. Structural studies have shown that when farnesyl diphosphate binds to the allosteric site, it induces conformational changes in the enzyme that prevent it from adopting the catalytically active conformation [3] [6]. This mechanism provides an exquisite means of controlling prenyl pyrophosphate levels in vivo [3].

Kinetic analysis has demonstrated that farnesyl diphosphate synthase activity is sensitive to product concentration, with enzyme inhibition occurring through farnesyl diphosphate accumulation [3] [6]. This feedback inhibition mechanism helps maintain appropriate levels of farnesyl diphosphate in the cell, preventing excessive production that could disrupt cellular processes [3] [6].

| Regulatory Mechanism | Molecular Basis | Physiological Significance |

|---|---|---|

| Allosteric Binding | FPP binds to pocket near active site | Enables product-mediated regulation [3] [6] |

| Conformational Change | FPP binding locks enzyme in inactive state | Prevents catalysis when product levels are high [3] [6] |

| Feedback Inhibition | Enzyme activity decreases as FPP accumulates | Maintains appropriate FPP levels in cell [3] [6] |

| Dissociation Constant | Kd of 5-6 μM for FPP binding | Ensures regulation occurs at physiologically relevant concentrations [3] [6] |

The allosteric regulation of farnesyl diphosphate synthase by farnesyl diphosphate represents an important control point in the mevalonate pathway [3] [5]. This pathway is responsible for the synthesis of numerous essential metabolites, including sterols, dolichols, ubiquinones, and carotenoids, as well as substrates for protein prenylation [5]. By regulating farnesyl diphosphate synthase activity, cells can control the flux through this critical metabolic pathway [3] [5].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

G8X8WT527W

Other CAS

Wikipedia

Use Classification

Dates

Trost et al. Total synthesis of terpenes via palladium-catalysed cyclization strategy. Nature Chemistry, DOI: 10.1038/s41557-020-0439-y, published online 30 March 2020